Ácido pisiférico

Descripción general

Descripción

Pisiferic acid is a naturally occurring diterpene compound isolated from the leaves of the Japanese tree Chamaecyparis pisifera, commonly known as Sawara cypress. It has a chemical formula of C20H28O3 and a molecular weight of 316.44 g/mol. Pisiferic acid is known for its white crystalline appearance and solubility in organic solvents such as ethanol and dimethylformamide. It exhibits a bitter taste and possesses toxic properties .

Aplicaciones Científicas De Investigación

Chemistry: Pisiferic acid is used as a catalyst in organic synthesis reactions due to its unique chemical properties.

Biology: It has been shown to inhibit DNA polymerase and chitin synthase, making it a valuable compound for studying these biological processes.

Medicine: Pisiferic acid exhibits antibiotic and antiangiogenic activities, making it a potential candidate for developing new therapeutic agents for diseases such as cancer and diabetic retinopathy.

Industry: The compound is used in the synthesis of other biologically active compounds, such as carnosic acid, which has antioxidant and neuroprotective properties

Mecanismo De Acción

Target of Action

Pisiferic acid, a diterpene isolated from Chamaecyparis pisifera , primarily targets bacterial cells and endothelial cells . It has shown antibacterial activities against Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis . It also suppresses human umbilical vein endothelial cell tube formation and proliferation .

Mode of Action

Pisiferic acid interacts with its targets by inhibiting key processes. In bacterial cells, it predominantly inhibits peptidoglycan synthesis in B. subtilis, while non-specific inhibition is observed in P. vulgaris . In endothelial cells, it inhibits angiogenesis and lymphangiogenesis .

Biochemical Pathways

The inhibition of peptidoglycan synthesis disrupts the cell wall structure of bacteria, leading to their death . In endothelial cells, the inhibition of angiogenesis and lymphangiogenesis prevents the formation of new blood vessels and lymphatic vessels, respectively .

Result of Action

The result of pisiferic acid’s action is the inhibition of bacterial growth and the suppression of new blood vessel and lymphatic vessel formation . This makes it potentially useful in treating bacterial infections and diseases involving abnormal angiogenesis and lymphangiogenesis .

Análisis Bioquímico

Biochemical Properties

Pisiferic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It has been shown to inhibit DNA polymerase and chitin synthase, which are crucial for DNA replication and cell wall synthesis, respectively . Additionally, pisiferic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Proteus vulgaris . The compound’s ability to interact with these enzymes and proteins highlights its potential as a therapeutic agent.

Cellular Effects

Pisiferic acid exerts notable effects on various cell types and cellular processes. It has been found to inhibit angiogenesis by suppressing human umbilical vein endothelial cell tube formation and proliferation . Furthermore, pisiferic acid inhibits lymphangiogenesis and lymphatic endothelial cell tube formation and proliferation . These effects suggest that pisiferic acid can influence cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for treating diseases involving abnormal blood vessel formation.

Molecular Mechanism

The molecular mechanism of pisiferic acid involves its interaction with specific biomolecules and enzymes. Pisiferic acid binds to DNA polymerase and chitin synthase, inhibiting their activity and thereby affecting DNA replication and cell wall synthesis . Additionally, pisiferic acid’s antiangiogenic and antilymphangiogenic effects are mediated through its interaction with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are key regulators of angiogenesis . These interactions highlight the compound’s potential as a therapeutic agent for diseases involving abnormal blood vessel formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pisiferic acid have been observed to change over time. Pisiferic acid exhibits stability under various conditions, maintaining its biological activity over extended periods Studies have shown that pisiferic acid can inhibit angiogenesis and lymphangiogenesis over several days, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of pisiferic acid vary with different dosages in animal models. At lower doses, pisiferic acid exhibits significant antiangiogenic and antilymphangiogenic effects without causing toxicity . At higher doses, pisiferic acid may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage

Metabolic Pathways

Pisiferic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding the metabolic pathways of pisiferic acid is crucial for optimizing its therapeutic potential.

Transport and Distribution

Pisiferic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters, which regulate its cellular uptake and distribution . Pisiferic acid’s ability to interact with transporters and binding proteins highlights its potential for targeted therapeutic applications.

Subcellular Localization

Pisiferic acid exhibits specific subcellular localization, which influences its activity and function. The compound is localized in various cellular compartments, including the Golgi apparatus and the trans-Golgi network . This subcellular localization is regulated by targeting signals and post-translational modifications that direct pisiferic acid to specific compartments. Understanding the subcellular localization of pisiferic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through various chemical reactions. One common method involves the use of keto ether intermediates. The synthesis begins with the preparation of a keto ether from an alcohol, followed by a series of reactions including formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation. These steps yield a tricyclic ether, which is then converted into methoxyabietatriene through ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation. The final step involves the reaction of methoxyabietatriene with zinc, zinc iodide, and acetic acid to produce pisiferic acid .

Industrial Production Methods: Industrial production of pisiferic acid typically involves the extraction from natural sources. The method includes crushing the raw materials, such as the leaves of Chamaecyparis pisifera, and extracting the compound using supercritical fluid extraction techniques. This process ensures the efficient isolation of pisiferic acid from the plant material .

Análisis De Reacciones Químicas

Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Pisiferic acid can be oxidized using reagents such as Jones reagent, which converts it into different oxidation states.

Reduction: Reduction reactions can be carried out using lithium aluminium hydride, which reduces pisiferic acid to its corresponding alcohol.

Major Products Formed: The major products formed from these reactions include various derivatives of pisiferic acid, such as pisiferol and other substituted compounds. These derivatives exhibit different biological and chemical properties, making them useful for various applications .

Comparación Con Compuestos Similares

- Carnosic acid

- Carnosol

- Salviol

- Tanshinones

Pisiferic acid stands out due to its distinct biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.

Actividad Biológica

Pisiferic acid is a diterpene compound primarily isolated from the leaves of Chamaecyparis pisifera, commonly known as Sawara. This compound has garnered interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiangiogenic properties. This article provides a detailed overview of the biological activities of pisiferic acid, supported by research findings and case studies.

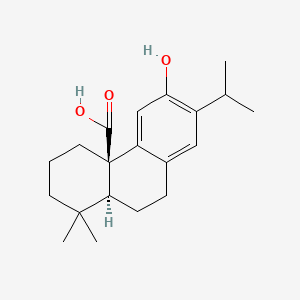

Chemical Structure

Pisiferic acid is structurally similar to carnosic acid, another well-studied diterpene known for its beneficial effects on health. The chemical structure of pisiferic acid contributes to its biological properties, allowing it to interact with various cellular pathways.

1. Antioxidant Activity

Pisiferic acid exhibits significant antioxidant properties, which are critical in combating oxidative stress associated with various diseases. Research indicates that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Antibacterial Activity

Pisiferic acid has demonstrated antibacterial effects against a range of pathogens. A study reported that pisiferic acid and its derivatives exhibited inhibitory activity against Bacillus subtilis, primarily by disrupting peptidoglycan synthesis . Additionally, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

3. Inhibition of Angiogenesis

Recent studies have highlighted the potential of pisiferic acid as an antiangiogenic agent. In vitro assays using human umbilical vein endothelial cells (HUVECs) showed that pisiferic acid inhibited tube formation and proliferation, suggesting its utility in treating conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy . In an ex vivo model using rat aortic rings, pisiferic acid completely inhibited angiogenesis at a concentration of 50 µM .

4. Chitin Synthase Inhibition

Pisiferic acid has been identified as a potent inhibitor of chitin synthase, particularly chitin synthase 2. It exhibited an IC50 value of 5.8 µM against Saccharomyces cerevisiae, demonstrating its potential as an antifungal agent . This property may be particularly valuable in developing new treatments for fungal infections.

Case Studies

Case Study 1: Antioxidant Effects

A study examined the antioxidant capacity of pisiferic acid using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that pisiferic acid significantly reduced oxidative stress markers in cellular models, supporting its role as a protective agent against oxidative damage.

Case Study 2: Antiangiogenic Properties

In a controlled experiment assessing the effects of pisiferic acid on endothelial cell behavior, researchers observed that at concentrations above 50 µM, there was a marked reduction in endothelial cell migration and tube formation. These findings suggest that pisiferic acid could be further explored for therapeutic applications in diseases where angiogenesis is a contributing factor.

Summary Table of Biological Activities

| Activity | Effect | IC50/Concentration |

|---|---|---|

| Antioxidant | Scavenges free radicals | Various concentrations |

| Antibacterial | Inhibits bacterial growth | Effective against MRSA |

| Antiangiogenic | Inhibits endothelial cell proliferation | Complete inhibition at 50 µM |

| Chitin Synthase Inhibition | Inhibits chitin synthesis | IC50 = 5.8 µM |

Propiedades

IUPAC Name |

(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHWSPHADLLZSS-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217844 | |

| Record name | Pisiferic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67494-15-9 | |

| Record name | (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67494-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pisiferic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pisiferic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.